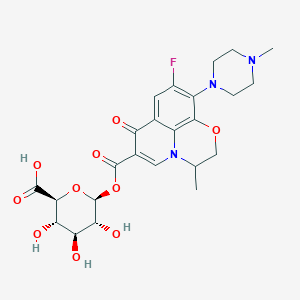

Ofloxacine O-glucuronide

Vue d'ensemble

Description

Ofloxacin O-glucuronide is a metabolite of ofloxacin, a synthetic fluoroquinolone antibiotic. Ofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. The glucuronidation of ofloxacin results in the formation of ofloxacin O-glucuronide, which is an important pathway for the drug’s metabolism and excretion.

Applications De Recherche Scientifique

Pharmacokinetics

Role in Metabolism Studies

Ofloxacin O-glucuronide serves as a crucial marker for studying the metabolism and pharmacokinetics of Ofloxacin. By measuring the concentration of this metabolite in biological fluids such as urine and plasma, researchers can gain insights into how Ofloxacin is absorbed, distributed, metabolized, and excreted in the body. This understanding is essential for optimizing dosing regimens and minimizing adverse effects associated with fluoroquinolone use.

Case Study: Stereoselective Glucuronidation

Research has demonstrated that Ofloxacin undergoes stereoselective glucuronidation in rat liver microsomes. The study found that S-(-)-Ofloxacin glucuronide was produced at a significantly higher rate than R-(+)-Ofloxacin glucuronide, indicating that the metabolic pathway may differ based on the enantiomer administered. This finding has implications for understanding individual variability in drug metabolism and efficacy .

Toxicology

Assessment of Safety and Toxicity

Monitoring levels of Ofloxacin O-glucuronide can provide insights into the potential toxicity of Ofloxacin and its metabolites. Elevated levels of this metabolite may indicate an increased risk of adverse effects, particularly in patients with compromised renal function or those taking multiple medications that could interact with the glucuronidation pathway .

Research Findings

Studies have shown that the formation of glucuronides like Ofloxacin O-glucuronide enhances the solubility and facilitates the excretion of xenobiotics from the body. Understanding these pathways can help assess the safety profiles of fluoroquinolones and guide clinical decisions regarding their use.

Drug Development

Investigating New Antibiotics

Ofloxacin O-glucuronide's role in drug metabolism is vital for developing new fluoroquinolone antibiotics. By studying its formation and excretion pathways, researchers can better predict how new compounds will behave in vivo, which is crucial for reducing drug development failure rates .

Implications for Dosing Regimens

Research into how Ofloxacin O-glucuronide interacts with other drugs undergoing similar metabolic pathways can inform dosing strategies to enhance therapeutic outcomes while minimizing adverse effects. For instance, drugs that inhibit UDP-glucuronosyltransferases may lead to increased levels of active Ofloxacin, necessitating careful monitoring and adjustment of dosages .

Environmental Science

Monitoring Environmental Presence

The presence and degradation of Ofloxacin and its metabolites, including Ofloxacin O-glucuronide, in environmental samples are critical for assessing ecological impacts. Research indicates that monitoring these compounds can help understand their persistence in water systems and potential effects on microbial communities.

Case Study: Environmental Impact Assessment

Studies have been conducted to evaluate the degradation pathways of Ofloxacin in various environmental conditions, highlighting the importance of understanding how pharmaceutical contaminants behave outside clinical settings. This knowledge is essential for developing strategies to mitigate pollution from pharmaceutical waste .

Summary Table: Applications of Ofloxacin O-glucuronide

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Pharmacokinetics | Studying metabolism and excretion patterns | Stereoselective glucuronidation observed; crucial for optimizing dosing regimens |

| Toxicology | Assessing safety and potential toxicity | Elevated metabolite levels may indicate toxicity; important for patient monitoring |

| Drug Development | Investigating metabolic pathways for new antibiotics | Insights into pharmacokinetics can reduce drug development failure rates |

| Environmental Science | Monitoring environmental presence and degradation | Understanding persistence helps assess ecological impacts |

Mécanisme D'action

Target of Action

Ofloxacin O-glucuronide, a metabolite of the fluoroquinolone antibiotic Ofloxacin, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, as they prevent the excessive supercoiling of DNA during replication or transcription .

Mode of Action

Ofloxacin O-glucuronide inhibits the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . By binding to these enzymes, it blocks the untwisting required to replicate one DNA double helix into two . This inhibition halts DNA replication, thereby inhibiting normal cell division .

Biochemical Pathways

The primary biochemical pathway affected by Ofloxacin O-glucuronide is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of the DNA helix, a critical step in DNA replication . This disruption in the replication process leads to the death of the bacterial cells .

Pharmacokinetics

Ofloxacin, the parent compound of Ofloxacin O-glucuronide, is characterized by almost complete bioavailability (95 to 100%), peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose, and an average half-life of 5 to 8 hours . The pharmacokinetics of Ofloxacin are altered in patients with renal impairment, with increased elimination half-life and AUC depending on the degree of renal impairment . Thus, dosage adjustments may be required in such subjects .

Result of Action

The result of Ofloxacin O-glucuronide’s action is the inhibition of bacterial growth and proliferation . By interfering with the bacterium’s DNA replication process, it effectively kills the bacterial cells, making it a potent antibacterial agent . It is used in the treatment of various bacterial infections, including respiratory tract, kidney, skin, soft tissue, and urinary tract infections .

Action Environment

The action of Ofloxacin O-glucuronide can be influenced by environmental factors. For instance, the presence of different metabolic carbon sources can significantly improve the degradation efficiency of Ofloxacin, the parent compound .

Analyse Biochimique

Biochemical Properties

Ofloxacin O-glucuronide is involved in biochemical reactions primarily related to drug metabolism. It is a product of phase II metabolism, a process that increases the solubility of xenobiotics and facilitates their excretion . The formation of Ofloxacin O-glucuronide is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), a family of enzymes that play a crucial role in the glucuronidation process .

Cellular Effects

The cellular effects of Ofloxacin O-glucuronide are not fully understood. It is known that glucuronides, including Ofloxacin O-glucuronide, typically have limited cell membrane permeability. Their distribution and excretion from the human body require transport proteins .

Molecular Mechanism

The molecular mechanism of Ofloxacin O-glucuronide is closely tied to its parent compound, Ofloxacin. Ofloxacin acts on DNA gyrase and topoisomerase IV, enzymes which prevent the excessive supercoiling of DNA during replication or transcription . The glucuronidation process that forms Ofloxacin O-glucuronide does not alter this fundamental mechanism of action.

Dosage Effects in Animal Models

The effects of Ofloxacin O-glucuronide at different dosages in animal models have not been extensively studied. The parent compound Ofloxacin has been studied in various animal models, and its effects are well-documented .

Metabolic Pathways

Ofloxacin O-glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway involves the addition of a glucuronic acid moiety to xenobiotics, increasing their solubility and facilitating their excretion .

Transport and Distribution

The transport and distribution of Ofloxacin O-glucuronide within cells and tissues require transport proteins due to its limited cell membrane permeability . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen .

Subcellular Localization

It is known that glucuronides are typically localized in the cytoplasm where glucuronidation reactions occur

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ofloxacin O-glucuronide typically involves the enzymatic glucuronidation of ofloxacin. This process can be carried out using liver microsomes or recombinant UDP-glucuronosyltransferase enzymes. The reaction conditions generally include the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronic acid donor, and the reaction is conducted at physiological pH and temperature.

Industrial Production Methods

Industrial production of ofloxacin O-glucuronide may involve biotransformation processes using microbial or mammalian cell cultures that express the necessary glucuronosyltransferase enzymes. These processes are optimized for large-scale production by controlling factors such as pH, temperature, and substrate concentration.

Analyse Des Réactions Chimiques

Types of Reactions

Ofloxacin O-glucuronide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidative metabolites.

Hydrolysis: Ofloxacin O-glucuronide can be hydrolyzed back to ofloxacin and glucuronic acid under acidic or enzymatic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucuronidase) are used for hydrolysis.

Major Products Formed

Oxidation: Oxidative metabolites of ofloxacin.

Hydrolysis: Ofloxacin and glucuronic acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

Levofloxacin O-glucuronide: A metabolite of levofloxacin, another fluoroquinolone antibiotic.

Ciprofloxacin O-glucuronide: A metabolite of ciprofloxacin, a widely used fluoroquinolone antibiotic.

Uniqueness

Ofloxacin O-glucuronide is unique in its specific metabolic pathway and the enzymes involved in its formation. While other fluoroquinolones also undergo glucuronidation, the specific glucuronosyltransferases and reaction conditions may vary, leading to differences in the pharmacokinetics and excretion profiles of these compounds.

Activité Biologique

Ofloxacin O-glucuronide is a significant metabolite of the fluoroquinolone antibiotic ofloxacin, which is widely used for treating various bacterial infections. Understanding the biological activity of this compound involves exploring its metabolism, pharmacokinetics, mechanisms of action, and potential therapeutic implications.

Overview of Ofloxacin and Its Metabolite

Ofloxacin is a synthetic antibiotic belonging to the fluoroquinolone class, effective against both Gram-positive and Gram-negative bacteria. It exerts its bactericidal effect primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . The O-glucuronide form is produced through glucuronidation, a phase II metabolic process that enhances the solubility and excretion of drugs.

Metabolism and Pharmacokinetics

The metabolic pathway of ofloxacin includes several transformations, with O-glucuronidation being a key route. Studies have shown that after oral administration, ofloxacin undergoes extensive metabolism in the liver, resulting in various metabolites, including ofloxacin O-glucuronide . The pharmacokinetic profile indicates that approximately 65-80% of an administered dose is excreted unchanged in urine within 48 hours, while about 4-8% is eliminated via feces .

| Parameter | Value |

|---|---|

| Bioavailability | 95-100% |

| Peak serum concentration | 2-3 mg/L after 400 mg dose |

| Half-life | 5-8 hours |

| Renal excretion | 65-80% unchanged |

Ofloxacin O-glucuronide retains some pharmacological activity related to its parent compound. It primarily targets bacterial DNA gyrase and topoisomerase IV, inhibiting their function and thereby disrupting DNA replication . This inhibition leads to the cessation of bacterial growth and proliferation.

Biological Activity and Cellular Effects

While the specific cellular effects of Ofloxacin O-glucuronide are not extensively documented, it is known that glucuronides generally exhibit limited permeability across cell membranes. This characteristic suggests that their biological activity might be more relevant in terms of their role in drug metabolism rather than direct antibacterial effects .

Case Studies and Research Findings

- Isolation of Metabolites : A study involving the isolation and identification of metabolites from rats, dogs, and monkeys revealed that glucuronidation was a significant metabolic pathway for ofloxacin. Three primary metabolites were identified: unchanged ofloxacin, desmethyl ofloxacin, and the ester glucuronide (ofloxacin O-glucuronide) .

- Pharmacokinetic Studies : Research on the pharmacokinetics of ofloxacin indicated that its metabolites, including Ofloxacin O-glucuronide, play a crucial role in determining the drug's efficacy and safety profile. The study highlighted how glucuronidation affects the elimination process and overall bioavailability .

- Environmental Impact : Investigations into the environmental degradation of pharmaceuticals have included studies on Ofloxacin O-glucuronide. These studies aim to understand how this metabolite behaves in different environmental conditions, emphasizing its relevance in ecological health assessments .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10?,17-,18-,19+,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACUZKDACXKMSN-JSQDKGSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238082 | |

| Record name | Ofloxacin O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90293-81-5 | |

| Record name | Ofloxacin O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ofloxacin O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.